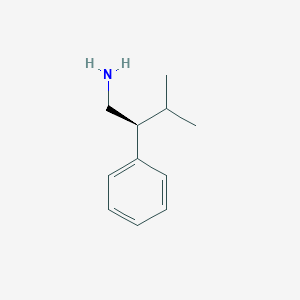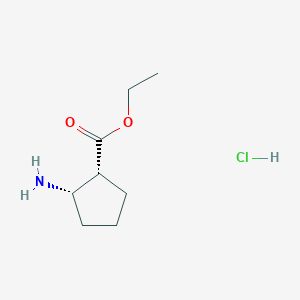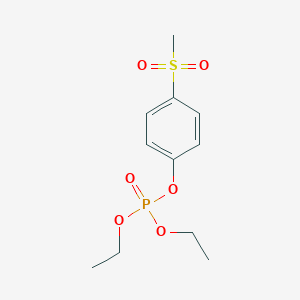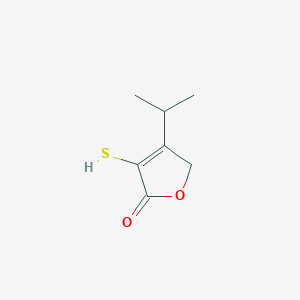![molecular formula C20H14O4 B121213 [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid CAS No. 13653-84-4](/img/structure/B121213.png)
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid
描述
[1,1'4',1''-Terphenyl]-4,4''-dicarboxylic Acid: is an organic compound with the molecular formula C20H14O4 . It is a derivative of benzoic acid, characterized by the presence of three phenyl rings and a carboxylic acid group. This compound is known for its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
科学研究应用
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
Target of Action
It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme in humans .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to inhibit dihydroorotate dehydrogenase (quinone), a key enzyme in the de novo pyrimidine biosynthesis pathway . This could potentially affect the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Pharmacokinetics
For instance, the carboxylic acid groups could potentially enhance the compound’s solubility in water, which could impact its absorption and distribution .
Result of Action
Based on its potential target, the compound could potentially influence cellular processes such as dna and rna synthesis by affecting the availability of pyrimidine nucleotides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarboxylic Acid. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could also be influenced by the physiological environment within the body, including factors like the local concentration of the compound, the presence of other interacting molecules, and the metabolic state of the cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoic acid and phenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) at elevated temperatures.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
相似化合物的比较
Similar Compounds
4-(Diphenylphosphino)benzoic Acid: Similar structure with a phosphine group instead of a carboxylic acid group.
4-Carboxyphenylboronic Acid: Contains a boronic acid group instead of an additional phenyl ring.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains three carboxyphenyl groups attached to a central benzene ring.
Uniqueness
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid is unique due to its specific arrangement of phenyl rings and carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
4-[4-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTIWOBQQYPTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391880 | |
| Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13653-84-4 | |
| Record name | 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Terphenyl-4,4''-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



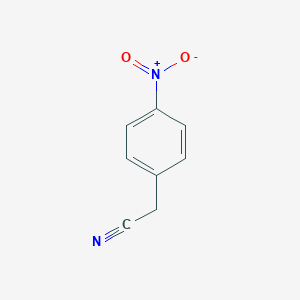

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)


